2-(2-Nitrobenzamido)acetic acid

Description

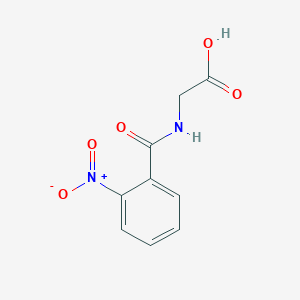

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-3-1-2-4-7(6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKQWHBZPIMEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406149 | |

| Record name | 2-(2-Nitrobenzamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-23-4 | |

| Record name | 2-(2-Nitrobenzamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrobenzamido)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Nitrobenzamido)acetic acid, a key intermediate in medicinal chemistry and drug development. This document details a robust synthetic protocol, rooted in the principles of the Schotten-Baumann reaction, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. The causality behind experimental choices is elucidated, and self-validating systems for protocols are described to ensure scientific integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecule.

Introduction: The Significance of this compound

This compound, also known as N-(2-nitrobenzoyl)glycine, belongs to the class of nitrobenzamides, a group of compounds with significant applications in medicinal chemistry. The presence of the nitroaromatic moiety makes these compounds valuable precursors for the synthesis of a variety of heterocyclic scaffolds, which are central to the structure of many pharmaceutical agents.

Derivatives of nitrobenzamides have been investigated for a range of biological activities. The nitro group can act as a bioisostere for other functional groups and is a key pharmacophore in certain drug classes. For instance, the reduction of the nitro group to an amine is a common synthetic transformation that opens up a vast chemical space for further molecular elaboration. While direct therapeutic applications of this compound are not extensively documented, its role as a versatile building block in the synthesis of more complex and biologically active molecules is of considerable interest to the drug development community.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound and a comprehensive approach to its characterization, ensuring the production of a high-purity material suitable for further research and development.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base. In this specific synthesis, glycine, the simplest amino acid, is acylated by 2-nitrobenzoyl chloride.

Underlying Chemical Principles

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The reaction is facilitated by a base, typically aqueous sodium hydroxide, which serves two critical purposes:

-

Neutralization of the Amino Acid: The base deprotonates the carboxylic acid group of glycine, increasing the nucleophilicity of the amino group.

-

Scavenging of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the unreacted amine and driving the reaction to completion.[1][2][3]

The choice of a biphasic system (an organic solvent for the acyl chloride and an aqueous phase for the glycine and base) is a common feature of the Schotten-Baumann reaction, which helps to control the reaction rate and minimize the hydrolysis of the acyl chloride.[3]

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

Glycine

-

2-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Procedure:

-

Preparation of the Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of deionized water. Cool the solution in an ice bath to approximately 5 °C.

-

Basification: While stirring, slowly add a 10% aqueous solution of sodium hydroxide until the pH of the glycine solution reaches 10-11. This ensures the deprotonation of the glycine.

-

Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve 18.6 g (0.1 mol) of 2-nitrobenzoyl chloride in 50 mL of dichloromethane.

-

Acylation Reaction: Add the 2-nitrobenzoyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Maintaining pH: During the addition of the acyl chloride, the pH of the aqueous layer will decrease due to the formation of HCl. Monitor the pH continuously and add the 10% NaOH solution as needed to maintain a pH of 10-11.

-

Reaction Completion: After the complete addition of the 2-nitrobenzoyl chloride, continue to stir the reaction mixture vigorously in the ice bath for an additional 2 hours.

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (dichloromethane) layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the pH reaches 2-3. A white to pale yellow precipitate of this compound should form.

-

Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.

Physical Properties

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₉H₈N₂O₅ |

| Molecular Weight | 224.17 g/mol |

| Melting Point | To be determined experimentally |

Note: An experimentally determined melting point with a narrow range is a good indicator of purity.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the dried sample onto the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| N-H (Amide) | ~3300 | Stretching vibration. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations. |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration. |

| C=O (Amide I) | ~1660 | Stretching vibration. |

| N-O (Nitro, asymmetric) | ~1530 | Stretching vibration. |

| N-H (Amide II) | ~1550 | Bending vibration. |

| N-O (Nitro, symmetric) | ~1350 | Stretching vibration. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | COOH |

| ~9.0 | Triplet | 1H | NH |

| ~8.0-7.5 | Multiplet | 4H | Aromatic protons |

| ~4.0 | Doublet | 2H | CH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Carboxylic Acid) |

| ~166 | C=O (Amide) |

| ~148-124 | Aromatic Carbons |

| ~42 | CH₂ |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrometry Data:

| Ion Mode | Expected m/z | Ion |

| ESI- | 223.04 | [M-H]⁻ |

| ESI+ | 225.06 | [M+H]⁺ |

| ESI+ | 247.04 | [M+Na]⁺ |

Visualization of the Molecular Structure

Caption: Molecular structure of this compound.

Trustworthiness and Self-Validation

The reliability of this synthesis and characterization guide is based on the following principles:

-

Causality-Driven Protocol: Each step in the synthesis protocol is justified by established chemical principles, ensuring a logical and effective workflow.

-

In-Process Controls: The monitoring of pH during the reaction is a critical in-process control that allows for real-time adjustments to maintain optimal reaction conditions.

-

Orthogonal Characterization: The use of multiple, independent analytical techniques (IR, NMR, MS, and melting point) provides a robust and cross-validated confirmation of the product's identity and purity. A successful synthesis will yield data that is consistent across all methods.

-

Comparison to Analogs: While direct literature data for the target compound is sparse, comparison of the obtained spectroscopic data with that of known related compounds (e.g., 2-nitrobenzoic acid, glycine, and other N-acyl glycines) can provide additional confidence in the structural assignment.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important chemical intermediate. The emphasis on self-validating methodologies and thorough characterization ensures the generation of high-quality material, which is a prerequisite for its successful application in drug discovery and development programs.

References

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

Sources

2-(2-Nitrobenzamido)acetic acid IUPAC name and structure

An In-Depth Technical Guide to 2-(2-Nitrobenzamido)acetic acid

Introduction

This compound is a chemical compound that belongs to the family of N-acyl amino acids. Structurally, it is a derivative of glycine in which one of the amino hydrogens is replaced by a 2-nitrobenzoyl group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its architecture, combining a nitroaromatic moiety with an amino acid backbone, provides a versatile scaffold for the construction of more complex, biologically active molecules. The presence of the ortho-nitro group on the benzene ring is of particular interest, as it can be chemically modified, most commonly through reduction to an amine, to generate a wide array of heterocyclic systems. This guide provides a detailed overview of its nomenclature, structure, properties, a validated synthesis protocol, and its applications in research and drug development.

Nomenclature and Structure

The systematic and unambiguous naming of a chemical entity is fundamental to scientific communication. The structural representation provides insight into its chemical reactivity and physical properties.

IUPAC Name

The formal IUPAC name for the compound is 2-[(2-nitrobenzoyl)amino]acetic acid .

Chemical Structure

The molecule consists of a glycine core linked via an amide bond to a 2-nitrobenzoyl group. Key structural features include a carboxylic acid functional group, a secondary amide linkage, and a nitro-substituted aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 10167-23-4 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₅ | [1][2][3] |

| Molecular Weight | 224.17 g/mol | [2][3] |

| SMILES Code | OC(=O)CNC(=O)C1=C(C=CC=C1)=O | [2][3] |

| Storage | Sealed in dry, room temperature or 2-8°C | [2][3][4] |

| Purity | Typically ≥95% | [1][4] |

Synthesis Methodology

The synthesis of this compound is typically achieved through a standard amide coupling reaction between a derivative of 2-nitrobenzoic acid and glycine. The following protocol describes a reliable method using an activated acyl chloride intermediate.

Synthesis Workflow

The overall process involves two main stages: the activation of the carboxylic acid and the subsequent coupling with the amino acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Ethanol (for recrystallization)

Procedure:

-

Activation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1 equivalent). Add toluene as a solvent, followed by the slow addition of thionyl chloride (1.2 equivalents).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-nitrobenzoyl chloride.

-

Coupling: In a separate beaker, dissolve glycine (1.1 equivalents) and sodium hydroxide (2.2 equivalents) in water. Cool the solution in an ice bath.

-

Slowly add the crude 2-nitrobenzoyl chloride from step 3 to the cold glycine solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. Dry the product under vacuum.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its core structure is highly relevant in medicinal chemistry. The nitrobenzamide scaffold is a key component in the development of various therapeutic agents.[5]

Precursor for Heterocyclic Synthesis

The most significant application is its use as a precursor for pharmacologically relevant heterocyclic compounds.[5] The key transformation is the reduction of the nitro group to an amine. This newly formed aniline derivative can then undergo intramolecular cyclization reactions to form heterocycles like quinazolinones, which are prominent scaffolds in drug discovery.

Role in Hypoxia-Activated Prodrugs (HAPs)

The nitroaromatic structure is a critical feature for the development of hypoxia-activated prodrugs (HAPs).[5] Many solid tumors have regions of low oxygen (hypoxia), which makes them resistant to standard radiation and chemotherapy.[5] In these hypoxic environments, endogenous reductase enzymes can selectively reduce the nitro group of a compound like this compound or its derivatives.[5] This bio-reduction generates reactive, cytotoxic species that can damage DNA and kill cancer cells, offering a targeted therapeutic strategy.[5]

Foundation for Antimicrobial and Antiprotozoal Agents

The broader class of nitro(het)arenes has been successfully incorporated into numerous approved drugs.[6] The nitro group is a key pharmacophore that can be bio-reduced to generate therapeutic effects.[5] Research into related structures has shown promise. For example, dinitrobenzamide scaffolds have been developed into potent agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[7] Similarly, a related sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[8] These examples underscore the therapeutic potential of the 2-nitrobenzoyl moiety present in this compound, making it a valuable starting point for the synthesis of new drug candidates.

References

- Application of 2-Nitrobenzamide in medicinal chemistry research. Benchchem.

- 2-(2-nitrobenzenesulfonamido)acetic acid (C8H8N2O6S). PubChemLite.

- This compound CAS NO.10167-23-4. Bide Pharmatech Ltd.

- 10167-23-4|this compound|BLD Pharm. BLD Pharm.

- CAS NO. 10167-23-4 | this compound | Catalog BD-A389890. Arctom Scientific.

- This compound;CAS No. - ChemShuttle. ChemShuttle.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (Basel). 2024.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. 2022.

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. 2016.

Sources

- 1. This compound, CasNo.10167-23-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 10167-23-4|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-(2-Nitrobenzamido)acetic acid: A Technical Guide for Researchers

Molecular Structure and Key Features

2-(2-Nitrobenzamido)acetic acid is comprised of a 2-nitrobenzamide moiety linked to an acetic acid via an amide bond. This structure incorporates several key functional groups that will give rise to characteristic signals in various spectroscopic analyses: a carboxylic acid, a secondary amide, a nitro group, and a substituted aromatic ring. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amide linkage.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |

| Amide (-NH-) | ~8.5-9.5 | Triplet | 1H |

| Aromatic (H-3, H-4, H-5, H-6) | 7.5 - 8.2 | Multiplets | 4H |

| Methylene (-CH₂-) | ~4.2 | Doublet | 2H |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12.0 ppm) due to deshielding and hydrogen bonding.[1][2] This signal's position can be concentration and solvent-dependent.[1][2]

-

Amide Proton: The amide proton is anticipated to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift is expected in the range of 8.5-9.5 ppm, typical for secondary amides.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (7.5-8.2 ppm). The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at the lower end of this range.

-

Methylene Protons: The methylene protons adjacent to the amide nitrogen and the carboxylic acid will be a doublet due to coupling with the amide proton, expected around 4.2 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Carboxylic Carbonyl (-COOH) | ~170-175 |

| Amide Carbonyl (-CONH-) | ~165-170 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-H) | ~124-135 |

| Aromatic (C-CONH) | ~130 |

| Methylene (-CH₂-) | ~41-45 |

Interpretation and Rationale:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be more downfield (~170-175 ppm) compared to the amide carbonyl (~165-170 ppm).[1][2]

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield of the aromatic carbons (~148 ppm) due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will resonate in the 124-135 ppm range.

-

Methylene Carbon: The methylene carbon is expected in the 41-45 ppm range, consistent with a carbon atom situated between a nitrogen and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carboxylic acid, amide, and nitro functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H Stretch (Amide) | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1710 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-O Stretch (Nitro) | 1550 - 1500 & 1360 - 1300 | Strong, two bands |

| C-N Stretch (Amide) | 1440 - 1400 | Medium |

Interpretation and Rationale:

-

O-H and N-H Stretching: A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2] The N-H stretch of the secondary amide is expected to appear as a medium intensity band around 3300-3100 cm⁻¹.

-

Carbonyl Stretching: Two strong carbonyl (C=O) absorption bands are predicted. The carboxylic acid carbonyl will absorb at a higher frequency (1760-1710 cm⁻¹) than the amide carbonyl (Amide I band, 1680-1630 cm⁻¹).[1]

-

Nitro Group Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

-

Aromatic C-H Stretching: The C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈N₂O₅) is 224.17 g/mol .[4] In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) would be expected at m/z 224 or 225, respectively.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 179.

-

Cleavage of the amide bond, resulting in fragments corresponding to the 2-nitrobenzoyl cation (m/z 150) and the glycinyl radical.

-

Loss of the nitro group (-NO₂, 46 Da) is also a possible fragmentation pathway.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Sample Preparation (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A C18 column is commonly used for separation. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to facilitate ionization.[5][6]

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

-

Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The interpretations are grounded in fundamental principles of spectroscopy and data from analogous structures. Researchers working with this compound can use this guide to anticipate spectral features, aid in the confirmation of its synthesis, and ensure the structural integrity of their material.

References

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

PubChem. 2-(2-nitrobenzenesulfonamido)acetic acid (C8H8N2O6S). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). [Link]

-

Arctom Scientific. CAS NO. 10167-23-4 | this compound. [Link]

-

Supporting Information. Synthesis of 2-benzamidoacetic acid(16). [Link]

-

SpectraBase. N-(2-Nitro-acetyl)-benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 2.4: Functional Groups. [Link]

-

ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

-

Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

-

Reddit. Acetic Acid for LCMS : r/massspectrometry. [Link]

-

PubMed. A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. [Link]

Sources

A Technical Guide to the Applications of 2-(2-Nitrobenzamido)acetic Acid in Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrobenzamido)acetic acid is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis. Its strategic placement of an ortho-nitro group relative to an amide-linked acetic acid moiety makes it an ideal precursor for a variety of intramolecular cyclization reactions. This guide elucidates the core utility of this reagent, focusing on its application in the synthesis of nitrogen-containing heterocyclic scaffolds. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-tested experimental protocols for its conversion into high-value quinazolinone structures, and discuss the broader implications for medicinal chemistry and drug discovery.

Introduction: The Strategic Value of an Ortho-Nitrobenzamido Scaffold

In the landscape of synthetic intermediates, the value of a molecule is often determined by its capacity to undergo efficient and predictable transformations into more complex, functional structures. This compound exemplifies this principle. The molecule incorporates two key reactive functionalities:

-

The ortho-Nitro Group: This electron-withdrawing group is readily reduced to an amine. The in situ generation of this nucleophilic amine ortho to the amide side chain is the linchpin of the molecule's synthetic utility.

-

The Amide-Linked Acetic Acid Side Chain: This portion of the molecule contains an electrophilic carbonyl carbon within the amide and a terminal carboxylic acid, providing the necessary components for intramolecular cyclization following the reduction of the nitro group.

The primary application of this scaffold lies in its conversion to pharmacologically relevant heterocyclic systems, most notably quinazolinones.[1] The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] This guide provides the technical foundation for leveraging this compound to access this important class of compounds.

Core Application: Reductive Cyclization for Heterocycle Synthesis

The most powerful application of this compound is its use in reductive cyclization cascades. This strategy condenses a multi-step sequence into a single, efficient operation, offering significant advantages in terms of yield, simplicity, and resource economy.[5]

Mechanistic Rationale

The transformation hinges on the selective reduction of the aromatic nitro group to an amine. This is a well-established process in organic synthesis, with a generally accepted mechanism proceeding through nitroso and hydroxylamine intermediates.[6] Once the ortho-amino group is formed, it is perfectly positioned to act as a nucleophile, attacking the electrophilic amide carbonyl carbon of the side chain. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring and the elimination of water, yielding the stable quinazolinone scaffold.

The overall transformation can be visualized as a domino sequence initiated by a single chemical reduction.

Caption: General workflow for the reductive cyclization of this compound.

Choice of Reducing Agent: A Critical Experimental Decision

The selection of the reducing agent is paramount and depends on factors like functional group tolerance, scalability, and safety.[7] While catalytic hydrogenation is highly effective, metal-based reductions are often more practical for laboratory-scale synthesis.[7][8]

| Reducing System | Advantages | Considerations |

| Sodium Dithionite (Na₂S₂O₄) | Mild, inexpensive, good functional group tolerance, easy workup.[5] | Requires aqueous conditions, moderate temperatures (e.g., 90°C) often needed.[5] |

| Iron Powder (Fe) in Acid | Very cost-effective, robust, suitable for large-scale synthesis.[9] | Requires acidic conditions (e.g., HCl, Acetic Acid), workup involves filtering iron salts.[7] |

| Tin(II) Chloride (SnCl₂) | Effective and reliable, works well in protic solvents like ethanol.[7] | Generates tin-based waste, which requires proper disposal. |

| Catalytic Hydrogenation (H₂/Pd-C) | High efficiency, clean reaction with water as the only byproduct.[7] | Requires specialized high-pressure equipment, catalyst can be expensive, may reduce other functional groups.[10] |

This guide will focus on a protocol using sodium dithionite, which offers an excellent balance of efficiency, cost, and experimental simplicity for most research applications.[5]

Detailed Experimental Protocol: One-Pot Synthesis of a Quinazolinone Derivative

This protocol describes a validated, self-contained procedure for the conversion of an ortho-nitrobenzamide precursor into a 2-substituted quinazolinone. The methodology is adapted from established literature procedures using sodium dithionite.[5]

Objective: To synthesize a 2-aryl-quinazolin-4(3H)-one from a 2-nitrobenzamide and an aldehyde in a one-pot reaction. While the title compound is this compound, this protocol illustrates the broader utility of the ortho-nitrobenzamide moiety it contains.

Materials and Reagents

-

2-Nitrobenzamide (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.2 eq)

-

Sodium dithionite (Na₂S₂O₄) (3.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates (silica gel), standard workup glassware.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-nitrobenzamide (1.0 eq) and the aromatic aldehyde (1.2 eq) in a 9:1 mixture of DMF and water.

-

Addition of Reductant: To the stirring solution, add sodium dithionite (3.5 eq) portion-wise. The addition may be exothermic.

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 5-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the starting material indicates completion.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Experimental workflow for the one-pot synthesis of quinazolinones.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound and related ortho-nitrobenzamides is realized in the biological activities of the heterocyclic products they generate.[1] Quinazolinone derivatives are known to exhibit a vast array of pharmacological effects:

-

Anticancer Agents: Many quinazolinone-based molecules act as tyrosine kinase inhibitors, crucial for halting cell signaling pathways in cancer cells.[2]

-

Antimicrobial Activity: Derivatives have shown potent activity against various bacterial and fungal strains.[2]

-

CNS-Active Agents: The scaffold is present in compounds with anticonvulsant and muscle relaxant properties.[4]

-

Hypoxia-Activated Prodrugs: The inherent nitroaromatic structure of the starting material itself makes its derivatives candidates for development as hypoxia-activated prodrugs (HAPs).[1] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to form cytotoxic species that kill cancer cells.[1]

The synthetic routes enabled by this compound provide medicinal chemists with a reliable and versatile platform for rapidly generating libraries of quinazolinone analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a strategically designed precursor for the efficient construction of high-value heterocyclic compounds. Its primary application via reductive cyclization offers a robust and scalable pathway to the quinazolinone core, a privileged scaffold in drug discovery. Understanding the mechanistic principles and mastering the experimental protocols associated with this reagent empowers researchers to synthesize novel molecules with significant potential for therapeutic applications. Future research will likely focus on expanding the scope of this methodology to create more complex, fused heterocyclic systems and developing greener, more sustainable reduction protocols.

References

-

Yin, P., Liu, N., Deng, Y., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. J. Org. Chem., 77, 2649-2658. Available from: [Link]

-

Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050. Available from: [Link]

-

ResearchGate. (2025). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[6][11]imidazo[1,2-c]quinazolines. Available from: [Link]

- Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of reductive cyclization of 2‐(2‐nitrophenyl)imidazoles. Available from: [Link]

-

ResearchGate. (n.d.). Reductive cyclocondensation of o-nitrobenzamide/o-azidobenzamide and an aldehyde. Available from: [Link]

-

Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link]

-

ResearchGate. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Available from: [Link]

-

ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 819. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 6. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Nitrobenzamido)acetic Acid Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-nitrobenzamido)acetic acid scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this class of compounds, delving into their rational design, synthetic methodologies, analytical characterization, and pharmacological evaluation. Drawing parallels with the structurally related fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we explore the significant potential of these derivatives as selective enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2). This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations to empower researchers in the field of drug discovery and development.

Introduction: The Chemical and Therapeutic Significance of the Scaffold

The core structure, this compound, combines a nitro-substituted benzamide moiety with an acetic acid group. This arrangement is of significant interest for several reasons:

-

Structural Analogy to NSAIDs: The scaffold shares key structural features with fenamic acids, such as mefenamic acid[1]. These established NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This analogy provides a strong rationale for investigating these derivatives as anti-inflammatory agents.

-

The Role of the Nitro Group: The nitro group is a powerful electron-withdrawing group and a common pharmacophore in many bioactive molecules[2][3]. It can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, potentially enhancing binding affinity and modulating activity. Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amino group, opening avenues for a wide range of analogs.

-

Carboxylic Acid Functionality: The acetic acid moiety is crucial for the biological activity of many NSAIDs, often acting as the key interacting group that binds to critical residues (like Arginine) in the active site of target enzymes such as COX[4].

Given these features, research into this compound derivatives is primarily driven by the pursuit of novel anti-inflammatory and analgesic drugs with improved efficacy and safety profiles, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs[1][5].

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is typically achieved through a straightforward yet robust amide coupling reaction. The causality behind the chosen reagents and conditions is critical for ensuring high yield and purity.

Core Synthesis Workflow

The primary synthetic route involves the acylation of an amino acid (glycine or its ester) with a substituted 2-nitrobenzoyl chloride. This approach is efficient and highly modular, allowing for the introduction of diversity at multiple points.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for synthesizing the parent compound.

Materials:

-

2-Nitrobenzoyl chloride (1.85 g, 10 mmol)

-

Glycine (0.75 g, 10 mmol)

-

Sodium hydroxide (NaOH) (0.80 g, 20 mmol)

-

Deionized water (50 mL)

-

Dichloromethane (DCM) (50 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice bath, magnetic stirrer, separatory funnel, Buchner funnel

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve glycine (10 mmol) and NaOH (20 mmol) in 25 mL of deionized water. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Causality: The reaction is performed in a basic aqueous solution (Schotten-Baumann conditions). NaOH deprotonates the glycine's amino group, making it a more potent nucleophile to attack the acyl chloride. The cold temperature controls the exothermic reaction and minimizes hydrolysis of the acyl chloride.

-

-

Acylation: Separately, dissolve 2-nitrobenzoyl chloride (10 mmol) in 25 mL of DCM. Add this solution dropwise to the cold glycine solution over 20 minutes with vigorous stirring.

-

Causality: A biphasic system is used. The vigorous stirring creates a large surface area for the reaction to occur at the interface. DCM is the organic solvent for the acyl chloride.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup & Separation: Transfer the mixture to a separatory funnel. Remove and discard the lower organic (DCM) layer. Wash the upper aqueous layer with 25 mL of fresh DCM to remove any unreacted acyl chloride and discard the organic layer.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate should form.

-

Causality: Acidification protonates the carboxylate salt, rendering the final product, this compound, insoluble in the acidic aqueous medium, thus allowing for its isolation.

-

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water. Dry the product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

-

Expected Yield: 80-90%.

-

Characterization: Purity should be confirmed by melting point determination and analytical techniques as described in Section 5.

-

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic target for this class of compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal toxicity[5].

Anti-inflammatory and Analgesic Activity

Analogs of the core scaffold have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. For instance, the related compound 4-nitrobenzoyl-mefenamic acid, synthesized via a similar benzoylation reaction, showed higher analgesic activity than its parent mefenamic acid[6]. This suggests that the nitro-benzoyl moiety can enhance the desired pharmacological effects. The anti-inflammatory effect is believed to stem from the inhibition of prostaglandin synthesis, a direct consequence of blocking the COX enzymes[7].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold can lead to compounds with optimized activity and selectivity.

| Compound Moiety | Modification | Impact on Activity | Rationale / Reference |

| Nitro Group Position | Moving from ortho (2) to meta (3) or para (4) position | Generally, the ortho-nitro position is critical. It may help lock the conformation required for optimal binding in the COX active site. | Inferred from related fenamate structures where substitution patterns are key[1][8]. |

| Aromatic Ring | Introduction of additional substituents (e.g., -Cl, -F, -CH₃) | Can modulate lipophilicity and electronic properties, affecting cell permeability and enzyme binding affinity. Electron-withdrawing groups can increase potency. | SAR studies on related salicylanilides show that lipophilicity and electron-accepting ability enhance activity[9]. |

| Acetic Acid Chain | Extension of the alkyl chain or replacement with bioisosteres | The carboxylic acid is often essential for activity. Modifications here are generally detrimental unless a valid prodrug strategy is employed. | The carboxylate group forms a key salt bridge in the COX active site[4]. |

| Amide Linker | Replacement with thioamide or other linkers | A thioamide can alter bond angles and hydrogen bonding capacity, potentially leading to different binding modes or potencies. | Thiobenzanilides have shown distinct biological activities compared to their amide counterparts[9]. |

Mechanism of Action: Targeting the COX-2 Pathway

The predominant mechanism of action for these compounds is the inhibition of the COX-2 enzyme within the arachidonic acid cascade.

Caption: Inhibition of the COX-2 pathway by the derivative.

-

Stimulus: Inflammatory stimuli (e.g., cytokines, pathogens) induce the expression of the COX-2 enzyme and phospholipase A₂ (PLA₂).

-

AA Release: PLA₂ cleaves membrane phospholipids to release arachidonic acid (AA).

-

COX-2 Catalysis: AA enters the hydrophobic channel of the COX-2 enzyme. The enzyme catalyzes the conversion of AA into the unstable intermediate Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂)[4].

-

Prostaglandin Production: PGH₂ is further converted by specific synthases into various prostaglandins, such as PGE₂, which are key mediators of inflammation, pain, and fever.

-

Inhibition: this compound derivatives act as competitive inhibitors, binding to the active site of COX-2. This binding, often involving an interaction between the compound's carboxylate and a key arginine residue (Arg120) in the enzyme channel, prevents AA from being converted, thereby blocking the downstream production of pro-inflammatory prostaglandins[5][8].

Analytical Characterization

Rigorous analytical chemistry is paramount to confirm the identity, purity, and structure of synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Confirmatory Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and environment of protons. Expect to see characteristic signals for aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the amide (-NH-) proton.

-

¹³C-NMR: Confirms the carbon skeleton, showing distinct peaks for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and N-O stretching (nitro group).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), confirming the correct mass[10]. High-resolution MS (HRMS) can provide the exact elemental composition.

-

Chromatography:

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high precision. When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identification and quantification[11][12].

-

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common colorimetric screening assay to evaluate the inhibitory potential of synthesized compounds against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds dissolved in DMSO

-

Celecoxib (positive control)

-

96-well microplate reader

Procedure:

-

Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

-

Inhibitor Addition: Add 10 µL of the test compound solution (at various concentrations) or the positive control (Celecoxib) to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

-

Incubation: Gently shake the plate and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.

-

Colorimetric Development: Immediately add 10 µL of TMPD solution to each well.

-

Measurement: Read the absorbance at 590 nm using a microplate reader every minute for 5 minutes. The rate of color development is proportional to the COX activity.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

The this compound framework stands as a promising platform for the discovery of new drugs, particularly in the realm of anti-inflammatory and analgesic therapies. Its straightforward synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through systematic SAR studies. The mechanistic link to COX-2 inhibition provides a clear and validated therapeutic hypothesis.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader library of analogs to further probe the SAR and optimize for potency and COX-2 selectivity.

-

In Vivo Evaluation: Advancing lead compounds into animal models of inflammation and pain to assess efficacy, pharmacokinetics, and safety profiles.

-

Exploring Other Targets: While COX-2 is a primary target, the scaffold may exhibit activity against other enzymes or receptors involved in disease, such as topoisomerases or various kinases, which warrants further investigation[13].

This guide provides the foundational knowledge and practical methodologies for scientists to effectively explore the rich chemical and therapeutic potential of this important class of molecules.

References

-

Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518–3532. [Link]

-

Kumar, A., et al. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 928-936. [Link]

-

Kavková, Z., et al. (2015). Some reactions of 2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido) acetic acids. Arkivoc, 2015(6), 254-271. [Link]

-

Aksenov, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

-

Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7143. [Link]

-

Sumirtan, I. N., et al. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Research Journal of Pharmacy and Technology, 10(2), 435-440. [Link]

-

Gebretinsae, H. G., & Reda, D. T. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

-

Waisser, K., et al. (2001). Biological activity of 2-hydroxythiobenzanilides and related compounds. Ceska Slov Farm, 50(5), 233-236. [Link]

-

G. I. (2018). Antibacterial and antioxidant activities for natural and synthetic dual-active compounds. European Journal of Medicinal Chemistry, 158, 910-929. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Lock, E. A., et al. (1998). The discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. Journal of Inherited Metabolic Disease, 21(5), 498-506. [Link]

-

Zwiener, C. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(5), 413-423. [Link]

-

Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15167-15178. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1303. [Link]

-

Sode, F. (2015). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods, 7(24), 10339-10344. [Link]

-

Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15167–15178. [Link]

-

Iartsev, S. D., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64. [Link]

-

Mustafa, H., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie, 358(5), e70004. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1303. [Link]

-

Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]

-

Jain, S., et al. (2009). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Acta Poloniae Pharmaceutica, 66(3), 279-287. [Link]

Sources

- 1. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medwinpublisher.org [medwinpublisher.org]

- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 13. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research of Nitrobenzamido Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational research on nitrobenzamido compounds, focusing on the early synthetic methodologies, characterization techniques, and the initial explorations of their biological potential. Eschewing a rigid template, this document is structured to logically present the core principles and experimental realities that defined the nascent stages of discovery in this chemical class. The narrative emphasizes the "why" behind experimental choices, offering insights into the scientific reasoning of the era.

I. Introduction: The Dawn of Nitroaromatics in Medicinal Chemistry

The story of nitrobenzamido compounds is intrinsically linked to the broader history of nitroaromatic compounds in medicine. The discovery of chloramphenicol in 1947, a natural product bearing a nitro group, was a watershed moment that ignited significant interest in the biological activities of this functional group.[1] This discovery spurred chemists to synthesize and evaluate a wide array of nitro-containing molecules, including the nitrobenzamido scaffold, for potential therapeutic applications. Early research was driven by the urgent need for new antimicrobial agents to combat the growing threat of infectious diseases.[2]

The nitro group, with its strong electron-withdrawing nature, was recognized as a key pharmacophore that could significantly influence a molecule's biological activity.[2] This understanding, though rudimentary by modern standards, laid the groundwork for decades of research into the medicinal chemistry of nitroaromatic compounds.

II. Foundational Synthesis of Nitrobenzamido Compounds: Classical Approaches

The early synthesis of nitrobenzamido compounds relied on robust and straightforward chemical transformations. The primary method involved the amidation of a nitro-substituted benzoic acid. This was typically a two-step process, reflecting the chemical tools and understanding of the mid-20th century.

Core Synthesis Workflow

The most common route to obtaining simple nitrobenzamides involved the conversion of a nitrobenzoic acid to a more reactive acylating agent, followed by reaction with an amine.

Caption: Classical two-step synthesis of nitrobenzamide derivatives.

Experimental Protocol: Synthesis of 4-Nitrobenzamide

This protocol is a representative example of the methods used in the mid-20th century, adapted from historical descriptions.[3]

Step 1: Preparation of 4-Nitrobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1 mole of 4-nitrobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add 1.2 moles of thionyl chloride to the flask. A small amount of dimethylformamide (DMF) can be added as a catalyst.

-

Reflux: Gently heat the mixture to reflux. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases (typically 1-2 hours).

-

Isolation: Allow the reaction mixture to cool. The excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride, a solid, is then used directly in the next step.

Causality of Experimental Choices:

-

Thionyl Chloride as Activating Agent: Thionyl chloride was a readily available and highly effective reagent for converting carboxylic acids to their more reactive acyl chlorides. The byproducts of the reaction, HCl and SO₂, are gaseous, which simplifies their removal from the reaction mixture.

-

Use of a Gas Trap: The evolution of acidic and toxic gases necessitated the use of a gas trap, typically containing a sodium hydroxide solution, to prevent their release into the laboratory atmosphere.

Step 2: Amidation of 4-Nitrobenzoyl Chloride

-

Reaction Setup: The crude 4-nitrobenzoyl chloride is dissolved in a suitable inert solvent, such as benzene or toluene, in a flask equipped with a stirrer.

-

Amine Addition: The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (or a solution of the desired primary or secondary amine in an appropriate solvent) is added dropwise with vigorous stirring.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The solid 4-nitrobenzamide precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove any ammonium chloride, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Causality of Experimental Choices:

-

Ice Bath Cooling: The reaction between an acyl chloride and an amine is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate and prevent the formation of side products.

-

Vigorous Stirring: To ensure efficient mixing of the two phases (the organic solution of the acyl chloride and the aqueous or polar solution of the amine), vigorous stirring is essential for achieving a high yield.

-

Recrystallization: This was the primary method for the purification of solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

Characterization in the Early Days

Before the widespread availability of modern spectroscopic techniques, the characterization of newly synthesized compounds was a meticulous process relying on a combination of physical and chemical methods:

-

Melting Point Determination: A sharp and un-depressed melting point of a mixed sample with an authentic standard was a key indicator of purity and identity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (the percentage of carbon, hydrogen, and nitrogen) was a fundamental technique for confirming the composition of a new compound.

-

Infrared (IR) Spectroscopy: As IR spectroscopy became more common in the mid-20th century, it was used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations, and the characteristic absorptions of the nitro group.

III. Early Investigations into Biological Activity

The initial forays into the biological activities of nitrobenzamido compounds were largely focused on two main areas: antimicrobial and anticancer properties. The screening methods of the time were less sophisticated than today's high-throughput assays but were effective in identifying promising lead compounds.

Antimicrobial Screening

The search for new antibiotics was a major driver of research in the post-World War II era. The primary method for assessing the antibacterial activity of new compounds was the agar diffusion method , often referred to as the disk diffusion or Kirby-Bauer test.

Experimental Protocol: Agar Disk Diffusion Assay

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a sterile broth.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: A sterile paper disk is impregnated with a known concentration of the nitrobenzamido compound dissolved in a suitable solvent. The solvent is allowed to evaporate.

-

Incubation: The impregnated disk is placed on the surface of the inoculated agar plate. The plate is then incubated at a temperature suitable for the growth of the test organism (typically 37°C) for 18-24 hours.

-

Observation and Interpretation: If the compound possesses antibacterial activity, a clear circular zone of no growth, known as the zone of inhibition , will appear around the disk. The diameter of this zone is measured and is proportional to the susceptibility of the organism to the compound.

Causality of Experimental Choices:

-

Mueller-Hinton Agar: This medium was chosen for its reproducibility and its low content of inhibitors of common antibacterial agents like sulfonamides.

-

Standardized Inoculum: The density of the bacterial inoculum is critical for the reproducibility of the test. A standardized suspension ensures that the results are comparable between different experiments and different laboratories.

Anticancer Screening

The mid-20th century also saw the dawn of systematic cancer chemotherapy research. The establishment of the Cancer Chemotherapy National Service Center (CCNSC) in the United States in 1955 led to the development of standardized in vitro and in vivo screening protocols. A key development was the use of continuous cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay using HeLa Cells

The HeLa cell line, derived from cervical cancer cells in 1951, was one of the first and most widely used human cell lines for in vitro cancer research.

-

Cell Culture: HeLa cells are grown in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in glass or plastic culture flasks.

-

Seeding of Cells: A known number of cells are seeded into culture tubes or plates and allowed to attach and grow for 24 hours.

-

Addition of Test Compound: The nitrobenzamido compound, dissolved in a suitable solvent (often with a small amount of a solubilizing agent like dimethyl sulfoxide), is added to the culture medium at various concentrations.

-

Incubation: The cells are incubated with the compound for a defined period, typically 48 to 72 hours.

-

Assessment of Cytotoxicity: The effect of the compound on cell growth and viability is assessed. Early methods included:

-

Microscopic Observation: Visual inspection for changes in cell morphology, detachment from the culture surface, and cell lysis.

-

Dye Exclusion Assays: Using dyes like trypan blue, which are only taken up by cells with a compromised cell membrane (i.e., dead cells). The percentage of stained cells is determined by counting under a microscope.

-

Total Protein or Cell Count: Quantifying the total amount of protein or the number of cells remaining after the incubation period to determine the extent of growth inhibition.

-

Causality of Experimental Choices:

-

Use of a Continuous Cell Line: The ability to propagate a single type of human cancer cell indefinitely in the laboratory provided a consistent and reproducible model system for screening large numbers of compounds.

-

Serum Supplementation: Fetal bovine serum provided a complex mixture of growth factors and nutrients essential for the growth of most mammalian cells in culture.

-

Dose-Response Evaluation: Testing compounds at multiple concentrations was crucial for determining their potency, often expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

IV. Early Structure-Activity Relationship (SAR) Insights

While the tools for detailed mechanistic studies were limited, early researchers were astute in observing the relationships between chemical structure and biological activity. These early SAR studies were largely empirical but provided valuable guidance for the synthesis of new derivatives.

Key Observations from Early SAR Studies:

-

Position of the Nitro Group: The position of the nitro group on the benzene ring was found to be a critical determinant of activity. Different isomers (ortho, meta, para) often exhibited significantly different biological effects.

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (the R group in -NHR) played a crucial role in modulating the compound's properties, such as its solubility, and its biological activity.[4]

-

Influence of Other Ring Substituents: The presence of other substituents on the aromatic ring, in addition to the nitro group, could either enhance or diminish the biological activity.

Caption: Early structure-activity relationship considerations.

V. Conclusion: A Foundation for Modern Drug Discovery

The early research on nitrobenzamido compounds, characterized by its reliance on classical synthetic methods and foundational biological screening techniques, laid a critical groundwork for the subsequent development of this important class of molecules. While the experimental protocols of the time may appear rudimentary by today's standards, they were the product of sound scientific reasoning and meticulous experimental work. The insights gained from this early research into the synthesis, characterization, and biological activity of nitrobenzamido compounds continue to inform and inspire modern drug discovery efforts.

VI. References

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-